![molecular formula C19H20BrNO3 B15151536 Methyl 4-{[(3-bromo-4-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B15151536.png)
Methyl 4-{[(3-bromo-4-tert-butylphenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-bromo-4-tert-butylbenzamido)benzoate is an organic compound with the molecular formula C19H20BrNO3. It is a derivative of benzoic acid and features a bromine atom and a tert-butyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(3-bromo-4-tert-butylbenzamido)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-tert-butylbenzoate, followed by amide formation with 3-bromo-4-tert-butylaniline. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of methyl 4-(3-bromo-4-tert-butylbenzamido)benzoate may involve large-scale bromination and amide formation reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(3-bromo-4-tert-butylbenzamido)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Amide Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzoates and anilines.
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Aplicaciones Científicas De Investigación
Methyl 4-(3-bromo-4-tert-butylbenzamido)benzoate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 4-(3-bromo-4-tert-butylbenzamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butyl group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-bromobenzoate
- Methyl 4-tert-butylbenzoate
- Methyl 4-(bromomethyl)benzoate
Uniqueness
Methyl 4-(3-bromo-4-tert-butylbenzamido)benzoate is unique due to the presence of both a bromine atom and a tert-butyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination enhances its utility in various synthetic and research applications, making it a valuable compound in the field of organic chemistry.
Propiedades
Fórmula molecular |
C19H20BrNO3 |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
methyl 4-[(3-bromo-4-tert-butylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C19H20BrNO3/c1-19(2,3)15-10-7-13(11-16(15)20)17(22)21-14-8-5-12(6-9-14)18(23)24-4/h5-11H,1-4H3,(H,21,22) |
Clave InChI |
VIRHJEDYDNBOFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


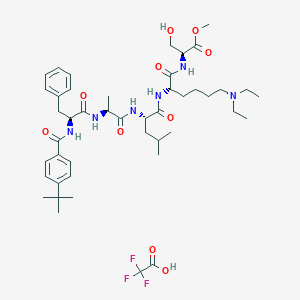
![2-(4-Bromophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B15151475.png)
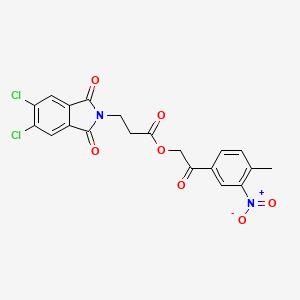
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methylphenyl)furan-2-carboxamide](/img/structure/B15151494.png)
![2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide](/img/structure/B15151495.png)
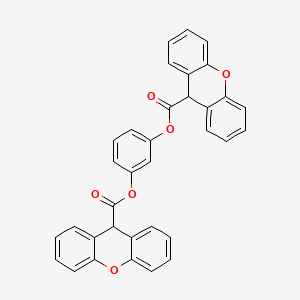
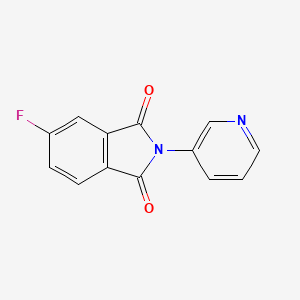
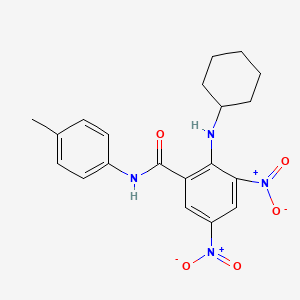
![N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B15151512.png)
![phenyl 1,3-dioxo-2-{4-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B15151519.png)
![N-benzyl-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B15151520.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B15151524.png)


